Cas no 890408-75-0 (2-(2-Cyclopropylcyclopropyl)aniline)
2-(2-Cyclopropylcyclopropyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Cyclopropylcyclopropyl)aniline
- 2-([1,1'-Bi(cyclopropan)]-2-yl)aniline
- 2-bicyclopropyl-2-ylphenylamine
- 2-bicyclopropyl-2-yl-phenylamine
- WRBFUJVNYHEZAL-UHFFFAOYSA-N
- 2-(2-aminophenyl)-bicyclopropane
- 2-[1,1'-Bi(cyclopropyl)-2-yl]anilin
- 2-[1,1'-Bi(cyclopropane)-2-yl]aniline
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- Inchi: 1S/C12H15N/c13-12-4-2-1-3-9(12)11-7-10(11)8-5-6-8/h1-4,8,10-11H,5-7,13H2
- InChI Key: WRBFUJVNYHEZAL-UHFFFAOYSA-N
- SMILES: NC1C=CC=CC=1C1CC1C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 197
- Topological Polar Surface Area: 26
2-(2-Cyclopropylcyclopropyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149065-1g |
2-([1,1'-Bi(cyclopropan)]-2-yl)aniline |
890408-75-0 | 95% | 1g |
$966.14 | 2023-08-31 |
2-(2-Cyclopropylcyclopropyl)aniline Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on 2-(2-Cyclopropylcyclopropyl)aniline
Research Brief on 2-(2-Cyclopropylcyclopropyl)aniline (CAS: 890408-75-0) in Chemical Biology and Pharmaceutical Applications
The compound 2-(2-Cyclopropylcyclopropyl)aniline (CAS: 890408-75-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its bicyclic cyclopropyl structure imparts significant steric and electronic effects, which are being exploited to modulate interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing constrained analogs of pharmacologically active amines, showing improved metabolic stability compared to linear counterparts.
In terms of biological activity, preliminary screening data from multiple research groups indicates that derivatives of 2-(2-Cyclopropylcyclopropyl)aniline exhibit promising activity against several enzyme targets. Notably, a research team at MIT reported in ACS Chemical Biology that certain analogs show selective inhibition of histone deacetylases (HDACs), with IC50 values in the low micromolar range. This suggests potential applications in epigenetic therapy for cancer and neurodegenerative diseases.
The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2024 Nature Protocols paper detailed an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity. This development is particularly significant for scaling up production for further biological evaluation.
From a drug development perspective, computational modeling studies have revealed that the rigid, three-dimensional structure of 2-(2-Cyclopropylcyclopropyl)aniline can effectively probe deep binding pockets in protein targets that are inaccessible to more flexible structures. This property is being leveraged in fragment-based drug design approaches, as evidenced by recent work published in Chemical Science.
Looking forward, several pharmaceutical companies have included this scaffold in their exploratory compound libraries, with particular interest in its application to CNS-targeted therapies. The compound's ability to cross the blood-brain barrier, as demonstrated in recent pharmacokinetic studies, makes it especially valuable for neuropharmacological applications. However, further optimization of its physicochemical properties may be required to improve oral bioavailability.
In conclusion, 2-(2-Cyclopropylcyclopropyl)aniline represents a versatile and pharmacologically interesting scaffold with multiple potential applications in medicinal chemistry. Continued research into its structure-activity relationships and biological effects is warranted to fully realize its therapeutic potential. The compound's unique structural features and recent synthetic advances position it as an important building block for future drug discovery efforts.
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